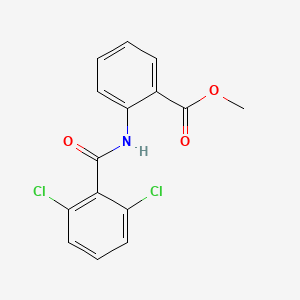

METHYL 2-(2,6-DICHLOROBENZAMIDO)BENZOATE

Description

Overview of the Significance of Benzoate (B1203000) and Benzamide (B126) Chemical Scaffolds in Organic Chemistry

The benzoate and benzamide structures are fundamental scaffolds in the field of organic chemistry, primarily due to their prevalence in biologically active compounds and their utility as versatile synthetic intermediates. The benzamide moiety, characterized by an amide group attached to a phenyl ring, is a cornerstone in medicinal chemistry. nih.govresearchgate.net The stability of the amide bond, combined with its capacity to act as both a hydrogen bond donor and acceptor, makes it a common feature in a vast array of pharmaceuticals, including those with analgesic, anti-inflammatory, and anticancer properties. researchgate.net Substituted benzamides are recognized as a significant class of compounds, with some acting as selective modulators of the dopaminergic system. nih.govnih.gov

Similarly, the benzoate scaffold, an ester of benzoic acid, is a key building block in organic synthesis. researchgate.net Methyl benzoate, for instance, is not only used in perfumery but also serves as a precursor for more complex molecules through reactions at the ester group or the aromatic ring. wikipedia.org These scaffolds are often considered "privileged structures" because they can bind to a variety of biological receptors, making them a frequent starting point in drug discovery and the design of chemical libraries.

Historical Context of Related Syntheses and Methodological Advancements

The synthesis of benzoates and benzamides has evolved significantly over time, moving from classical methods to more efficient and sustainable modern techniques.

The traditional method for synthesizing benzoate esters, such as methyl benzoate, is the Fischer esterification, which involves the condensation of benzoic acid with an alcohol like methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net While effective, this method often requires harsh conditions and generates significant acidic waste. Recent advancements have focused on the development of solid acid catalysts, for example, those based on zirconium and titanium, which are recoverable, reusable, and more environmentally benign. researchgate.net

The synthesis of benzamides typically involves the formation of an amide bond between a carboxylic acid derivative and an amine. A common laboratory method is the reaction of a reactive acyl chloride with an amine. For instance, the synthesis of a substituted benzamide like Methyl 2-(4-chlorobenzamido)benzoate is achieved by reacting methyl anthranilate with 4-chlorobenzoyl chloride. nih.gov The analogous synthesis for METHYL 2-(2,6-DICHLOROBENZAMIDO)BENZOATE would predictably involve the reaction of methyl 2-aminobenzoate (B8764639) with 2,6-dichlorobenzoyl chloride.

Modern advancements in amide bond formation aim to overcome the limitations of older methods, such as the need for stoichiometric activating agents or harsh conditions. Contemporary strategies include the development of catalytic methods and the use of novel coupling reagents that generate activating species like phosphonium (B103445) salts in situ, allowing for high-yield amide formation at room temperature.

Rationale for Focused Investigation on Dichloro-Substituted Benzoate-Amide Structures

The introduction of halogen atoms, particularly chlorine, onto aromatic rings is a powerful strategy in medicinal and agrochemical chemistry. The focus on dichloro-substituted structures, such as the one found in this compound, is driven by the significant impact these substituents have on a molecule's physicochemical and biological properties.

The two chlorine atoms in a 2,6-dichloro configuration exert strong electron-withdrawing inductive effects and introduce significant steric bulk around the benzoyl group. This steric hindrance can enforce a specific conformation, twisting the carbonyl group relative to the benzene (B151609) ring, which can influence its interaction with biological targets. mdpi.com The electronic properties and increased lipophilicity imparted by chlorine atoms can enhance membrane permeability and metabolic stability, which are critical parameters in drug design.

Furthermore, chlorinated benzamides and related structures have been explored for various applications. For example, 2,6-dichlorobenzamide (B151250) is a known metabolite of the herbicide dichlobenil. In medicinal chemistry, substituted benzamides are investigated for a range of therapeutic effects, and the specific substitution pattern is crucial for activity. nih.govmdpi.com Research into novel benzamides for pesticidal or antitumor activity often involves synthesizing a series of compounds with different halogen substitutions to establish structure-activity relationships. researchgate.netmdpi.com This systematic approach allows researchers to fine-tune the properties of a lead compound to optimize its efficacy and selectivity.

Research Data Tables

Physicochemical Properties of Key Compounds

This table outlines the properties of the target compound and its likely synthetic precursors.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₁₅H₁₁Cl₂NO₃ | 324.16 | N/A | N/A |

| Methyl 2-aminobenzoate | C₈H₉NO₂ | 151.16 | 24 | 256 |

| 2,6-Dichlorobenzoyl chloride | C₇H₃Cl₃O | 209.46 | 15-17 | 142-143 (at 21 mmHg) |

Data sourced from references chemicalbook.com, sigmaaldrich.com, sigmaaldrich.com, wikipedia.org, nih.gov.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO3/c1-21-15(20)9-5-2-3-8-12(9)18-14(19)13-10(16)6-4-7-11(13)17/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZABFGWSKRPPHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349970 |

Source

|

| Record name | ST043161 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5740-45-4 |

Source

|

| Record name | ST043161 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation

Retrosynthetic Analysis of METHYL 2-(2,6-DICHLOROBENZAMIDO)BENZOATE

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient forward synthesis.

The most logical disconnection in the structure of this compound is the amide bond (C-N bond). This is a common and reliable disconnection strategy in organic synthesis.

Figure 1: Retrosynthetic Disconnection

Image depicting the disconnection of the amide bond in this compound.

This disconnection identifies two key precursor molecules:

2,6-Dichlorobenzoic Acid or its activated derivative: This component provides the acyl portion of the amide. Due to the steric hindrance from the two ortho-chlorine atoms, the carboxylic acid requires activation to facilitate the reaction.

Methyl 2-aminobenzoate (B8764639) (Methyl Anthranilate): This is an important intermediate in the fine chemical industry and serves as the amine nucleophile in the amidation reaction aidic.itcetjournal.it.

The synthesis of these precursors is well-established. For instance, 2,6-dihalogenated benzoic acids can be converted to their methyl ester counterparts through reactions with dimethyl carbonate in the presence of a catalyst like DABCO patsnap.com. Methyl anthranilate can be synthesized from phthalimide via a Hofmann rearrangement and esterification aidic.itcetjournal.itresearchgate.net.

For the planned synthesis, the amino group of Methyl Anthranilate is the intended nucleophile and generally does not require a protecting group, as its reaction with the activated carboxylic acid is the desired transformation.

The critical strategic choice lies in activating the carboxylic acid of 2,6-Dichlorobenzoic Acid. The goal is to convert the hydroxyl group (-OH) of the carboxylic acid into a good leaving group. A common and effective strategy is the conversion of the carboxylic acid into an acyl chloride .

Leaving Group: By reacting 2,6-Dichlorobenzoic Acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), the corresponding 2,6-Dichlorobenzoyl chloride is formed. In this activated form, the chloride ion (Cl⁻) serves as an excellent leaving group during the nucleophilic acyl substitution reaction with Methyl Anthranilate.

Development of Novel Synthetic Routes

The core of the synthesis is the formation of the benzamido linkage through an amidation reaction. Research focuses on developing efficient and high-yielding methods for this transformation.

The formation of the amide bond is achieved by reacting the activated 2,6-dichlorobenzoyl moiety with Methyl Anthranilate. While the acyl chloride method is traditional, modern organic synthesis employs a variety of coupling reagents to achieve this transformation under milder conditions and with greater efficiency.

A wide array of coupling reagents has been developed to facilitate amide bond formation by activating the carboxylic acid in situ. uni-kiel.de These reagents are crucial for reactions involving sterically hindered components or sensitive functional groups. The choice of reagent can significantly impact reaction efficiency, yield, and racemization (if chiral centers are present). bachem.com

Table 1: Common Classes of Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Mechanism of Action | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate. | Widely used; EDC and its urea byproduct are water-soluble, simplifying purification. peptide.com |

| Phosphonium (B103445) Salts | BOP, PyBOP, PyAOP | Form an activated acyloxy-phosphonium salt intermediate. nih.gov | Highly effective, especially for hindered amino acids; can avoid toxic byproducts associated with older reagents. uni-kiel.de |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU | Generate an activated OBt or OAt ester in situ, which then reacts with the amine. bachem.compeptide.com | Very efficient with fast reaction times and low racemization, particularly when HOBt is added. peptide.com |

| Acid Halogenating Agents | Cyanuric Chloride, BTC | Convert the carboxylic acid to a more reactive acyl halide. uni-kiel.deuniurb.it | Provides a highly reactive intermediate for amidation. uniurb.it |

In addition to stoichiometric coupling reagents, catalytic methods are being explored. For example, Niobium pentoxide (Nb₂O₅) has been shown to be a highly effective heterogeneous catalyst for the direct amidation of esters with amines under solvent-free conditions, offering the advantage of reusability. researchgate.net

The success of the amidation reaction is highly dependent on carefully optimized conditions. Key parameters include the choice of base, solvent, reaction temperature, and concentration.

Base: A base is often required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. bachem.com Studies on transition-metal-free transamidation have shown that strong, non-nucleophilic bases like Lithium bis(trimethylsilyl)amide (LiHMDS) can be optimal, while others such as potassium tert-butoxide (KOt-Bu) and sodium bis(trimethylsilyl)amide (NaHMDS) are also effective. nih.gov

Solvent: The choice of solvent can influence reagent solubility and reaction kinetics. Common solvents for amidation include tetrahydrofuran (THF), toluene, and acetonitrile. nih.govresearchgate.net For certain base-promoted reactions, polar aprotic solvents like dimethyl sulfoxide (DMSO) are used. researchgate.net

Temperature: Many modern amidation protocols can be performed efficiently at room temperature. nih.gov This is advantageous as it minimizes side reactions and energy consumption.

Concentration: The concentration of reactants can affect reaction rates. General procedures often specify concentrations in the range of 0.25 M. nih.gov

Table 2: Influence of Reaction Parameters on Amidation (Illustrative)

| Parameter | Variation | Potential Outcome | Rationale |

|---|---|---|---|

| Base | Weak Base (e.g., Et₃N) vs. Strong Base (e.g., LiHMDS) | Higher conversion with stronger bases for less reactive substrates. nih.gov | Stronger bases more effectively deprotonate the nucleophile and scavenge acidic byproducts. |

| Solvent | Aprotic Nonpolar (Toluene) vs. Aprotic Polar (THF, MeCN) | Reaction rates and yields can vary; optimal solvent depends on specific reagents. nih.gov | Solvent polarity affects the stability of intermediates and transition states. |

| Temperature | 0 °C vs. Room Temperature (23 °C) vs. Reflux | Room temperature is often sufficient; higher temperatures may be needed for hindered reactants but can increase side products. nih.gov | Provides sufficient activation energy without promoting decomposition or undesired reactions. |

| Concentration | 0.1 M vs. 0.5 M | Higher concentration can increase the reaction rate but may lead to solubility issues or side reactions. | Follows principles of chemical kinetics where rate is dependent on reactant concentration. |

By systematically adjusting these parameters, a synthetic route can be optimized to achieve high yield and purity of the target compound, this compound.

Esterification Methods for Benzoate (B1203000) Moiety Formation

Acid-Catalyzed Esterification Approaches

The most common and well-established method for the synthesis of methyl anthranilate is the Fischer-Speier esterification. This method involves the reaction of 2-aminobenzoic acid with methanol (B129727) in the presence of a strong acid catalyst. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Concentrated sulfuric acid (H₂SO₄) is a frequently used catalyst for this reaction. google.comresearchgate.net The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. researchgate.net Due to the presence of the basic amino group in the starting material, a stoichiometric amount of the acid catalyst is often required to ensure that the carboxylic acid is effectively protonated. researchgate.net The reaction proceeds by the addition of the alcohol to the protonated carboxylic acid, followed by the elimination of water.

The general reaction is as follows: 2-Aminobenzoic Acid + Methanol ⇌ (H⁺ catalyst) ⇌ Methyl 2-Aminobenzoate + Water

A typical laboratory procedure involves dissolving 2-aminobenzoic acid in an excess of methanol, followed by the slow addition of concentrated sulfuric acid. The mixture is then heated at reflux for several hours. researchgate.net Upon completion, the reaction mixture is cooled, and the excess methanol is often removed under reduced pressure. The product is then isolated by neutralizing the reaction mixture with a base, such as sodium carbonate, which causes the water-insoluble ester to precipitate. researchgate.net

| Catalyst | Alcohol | Temperature | Reaction Time | Typical Yield | Reference |

| H₂SO₄ | Methanol | Reflux | 8 hours | 94.0% | google.com |

| H₂SO₄ | Methanol | Reflux | 60-75 minutes | High | researchgate.net |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Alternative Esterification Techniques

While acid-catalyzed esterification is widely used, several alternative methods have been developed to overcome some of its limitations, such as harsh reaction conditions and the need for neutralization. These techniques can offer milder conditions, improved yields, and better compatibility with sensitive functional groups.

Use of Thionyl Chloride: One alternative involves the conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with methanol. scribd.com This method is generally faster and irreversible, often leading to high yields. The reaction of 2-aminobenzoic acid with thionyl chloride in methanol can directly produce the methyl ester.

Transesterification: Transesterification is another viable route, particularly in industrial settings. This process involves the reaction of an ester with an alcohol in the presence of a catalyst to exchange the alkoxy group. For instance, an alkyl aminobenzoate can react with a different alcohol to form a new ester. google.com Catalysts for transesterification can be acidic or basic.

Solid Acid Catalysts: To simplify catalyst removal and product purification, heterogeneous solid acid catalysts have been explored. Zirconium-based solid acids, for example, have been shown to effectively catalyze the esterification of various benzoic acids with methanol. mdpi.com These catalysts can be easily recovered by filtration and potentially reused, making the process more environmentally friendly. organic-chemistry.org

Other Coupling Reagents: A variety of coupling reagents used in peptide synthesis can also be employed for esterification. Reagents like TBTU, TATU, or COMU, in the presence of an organic base, can facilitate the formation of esters from carboxylic acids and alcohols at room temperature. organic-chemistry.org

| Method | Reagent/Catalyst | Key Features | Reference |

| Thionyl Chloride | SOCl₂ | Forms an intermediate acid chloride, high yield. | scribd.com |

| Transesterification | Acid or Base Catalyst | Exchange of alkoxy group, useful for different esters. | google.com |

| Solid Acid Catalyst | Zirconium/Titanium | Heterogeneous, reusable, environmentally friendly. | mdpi.com |

| Coupling Reagents | TBTU, TATU, COMU | Mild room temperature conditions. | organic-chemistry.org |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Regioselective Dichlorination Strategies (if applicable to a precursor)

Exploration of Halogenation Reagents

The synthesis of 2,6-dichlorobenzoyl chloride, a direct precursor for the amidation step, can be achieved through various chlorination routes. Common chlorinating agents for aromatic systems include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂).

One established method for producing 2,6-dichlorobenzoyl chloride is the chlorination of 2,6-dichlorobenzaldehyde. google.comgoogle.com Another route involves the reaction of 2,6-dichlorobenzoic acid with thionyl chloride. The synthesis of 2,6-dichlorobenzoic acid itself can be achieved by the chlorination of 2-chloro-6-nitrotoluene, followed by oxidation. google.comgoogle.com

The direct chlorination of benzoyl chloride can also be employed, though this may lead to a mixture of isomers. google.com The choice of chlorinating agent and catalyst is critical for controlling the regioselectivity of the reaction. For the conversion of benzoic acid to benzoyl chloride, reagents like thionyl chloride or phosphorus pentachloride are commonly used.

| Precursor | Chlorinating Agent | Catalyst | Product | Reference |

| 2,6-Dichlorobenzaldehyde | Chlorinating Agent | Tetra-substituted ureas, etc. | 2,6-Dichlorobenzoyl Chloride | google.comgoogle.com |

| 2,6-Dichlorobenzoic Acid | Thionyl Chloride | - | 2,6-Dichlorobenzoyl Chloride | google.comgoogle.com |

| Benzoyl Chloride | Chlorine | Friedel-Crafts Catalyst | Mixture including 3-chlorobenzoyl chloride and 2,5-dichlorobenzoyl chloride | google.com |

| Benzoic Acid | Thionyl Chloride/PCl₅ | - | Benzoyl Chloride |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Control of Reaction Site Selectivity

Achieving regioselectivity in the dichlorination of a benzene (B151609) ring to favor the 2,6-positions often relies on the directing effects of existing substituents and the careful selection of reaction conditions. In the synthesis of 2,6-dichlorobenzoyl chloride from precursors like 2-chloro-6-nitrotoluene, the existing chloro and nitro groups direct the subsequent chlorination and oxidation steps. google.comgoogle.com

For the direct chlorination of benzoyl chloride, the acyl chloride group is a deactivating, meta-directing group. Therefore, direct chlorination tends to yield the 3-chloro and subsequently 3,5-dichloro isomers. Achieving 2,6-dichlorination through this route is not straightforward and typically requires a different synthetic strategy starting with an ortho-directing group.

Mechanistic Studies of Key Transformation Steps

The key transformations in the synthesis of this compound are the esterification of 2-aminobenzoic acid and the subsequent N-acylation of methyl 2-aminobenzoate with 2,6-dichlorobenzoyl chloride.

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester. The reaction is reversible, and the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing water as it is formed.

The N-acylation of methyl 2-aminobenzoate with 2,6-dichlorobenzoyl chloride is a nucleophilic acyl substitution reaction. The amino group of methyl 2-aminobenzoate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2,6-dichlorobenzoyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the amide bond. This reaction is generally irreversible and proceeds readily due to the high reactivity of the acid chloride.

A primary kinetic isotope effect has been observed in some related Rh(III)-catalyzed C-H activation/amidation reactions, suggesting that C-H bond activation can be a rate-limiting step in those specific contexts. nih.gov However, for the direct acylation of an amine with an acid chloride, the nucleophilic attack of the amine is the key mechanistic step.

Elucidation of Reaction Intermediates

The acylation of an amine with an acyl chloride is a well-understood nucleophilic acyl substitution reaction. The reaction proceeds through a tetrahedral intermediate. In the synthesis of this compound, the nitrogen atom of the amino group of methyl anthranilate acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2,6-dichlorobenzoyl chloride.

This initial attack results in the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the carbonyl carbon is sp³ hybridized and bonded to the original carbonyl oxygen (which now carries a negative charge), the chlorine atom, the 2,6-dichlorophenyl group, and the incoming amino group of the methyl anthranilate moiety. This intermediate is typically not isolated due to its instability.

The collapse of this tetrahedral intermediate to form the final amide product occurs with the expulsion of the chloride ion as a leaving group. The carbonyl double bond is reformed in this step. The expelled chloride ion then reacts with the protonated amine (or the added base) to form hydrochloric acid (or the corresponding ammonium salt), driving the reaction to completion.

Kinetic Studies of Rate-Determining Steps

The rate of this step is influenced by several factors:

Nucleophilicity of the amine: The electron-donating nature of the substituents on the aniline (B41778) ring of methyl anthranilate will affect the nucleophilicity of the amino group.

Electrophilicity of the acyl chloride: The electron-withdrawing chlorine atoms on the benzoyl chloride ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Solvent polarity: The reaction is often favored in polar aprotic solvents that can stabilize the charged transition state leading to the tetrahedral intermediate.

Steric hindrance: The presence of the two chlorine atoms in the ortho positions of the benzoyl chloride may introduce some steric hindrance, potentially slowing down the rate of attack by the nucleophile.

Further detailed kinetic studies, potentially using techniques such as stopped-flow spectroscopy or in-situ NMR monitoring, would be required to precisely determine the rate constants and activation parameters for this specific reaction.

Stereochemical Analysis of Reaction Pathways (if chirality is introduced)

The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. The synthetic pathway described, involving the reaction of two achiral starting materials (methyl anthranilate and 2,6-dichlorobenzoyl chloride) without the use of any chiral catalysts or reagents, does not introduce any stereocenters. Therefore, a stereochemical analysis of the reaction pathway is not applicable in this context. If a chiral center were present in either of the starting materials or introduced through the use of a chiral auxiliary or catalyst, then the stereochemical outcome of the reaction would need to be considered.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to amide bond formation to develop more sustainable and environmentally friendly synthetic methods. For the synthesis of this compound, several green chemistry approaches could be considered.

Solvent-Free or Environmentally Benign Solvent Systems

Traditional amide synthesis often employs volatile and potentially hazardous organic solvents. Green alternatives focus on minimizing or eliminating the use of such solvents.

Solvent-free reactions: The reaction could potentially be carried out under neat (solvent-free) conditions, for example, by heating a mixture of the reactants. This would significantly reduce solvent waste.

Aqueous media: Water is an ideal green solvent. While the reactants themselves have low water solubility, the use of surfactants or phase-transfer catalysts could facilitate the reaction in an aqueous medium. mdpi.com

Deep Eutectic Solvents (DES): These are mixtures of compounds that have a much lower melting point than the individual components. nih.gov They are often biodegradable, have low toxicity, and can be recycled. nih.gov A DES could serve as both the solvent and catalyst for the amidation reaction. nih.gov

Catalyst Development for Enhanced Sustainability

The use of catalysts can improve the efficiency and reduce the environmental impact of the synthesis.

Lewis Acid Catalysis: Mild Lewis acids, such as magnesium sulfate (B86663), have been shown to catalyze N-acetylation reactions under sunlight, offering an energy-efficient and environmentally friendly approach. rsc.orgrsc.org This could be explored for the synthesis of the target compound.

Biocatalysis: Enzymes, such as lipases, can catalyze amide bond formation under mild conditions and with high selectivity, often in aqueous or solvent-free systems.

Reusable Catalysts: Developing solid-supported catalysts that can be easily separated from the reaction mixture and reused would align with the principles of green chemistry by reducing waste.

| Approach | Description | Potential Benefits |

|---|---|---|

| Solvent-Free Synthesis | Running the reaction without a solvent, often with heating. | Eliminates solvent waste, reduces purification steps. |

| Aqueous Synthesis | Using water as the reaction medium, possibly with additives. mdpi.com | Environmentally benign, low cost, non-flammable. mdpi.com |

| Deep Eutectic Solvents | Using a DES as a recyclable solvent and catalyst system. nih.gov | Low toxicity, biodegradable, potential for reuse. nih.gov |

| Sunlight-Driven Catalysis | Utilizing a mild Lewis acid catalyst and sunlight as an energy source. rsc.orgrsc.org | Energy efficient, uses a renewable energy source. rsc.org |

Waste Minimization Strategies

A key goal of green chemistry is to minimize waste generation.

Atom Economy: The ideal synthesis would have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. The proposed acylation reaction has a reasonably good atom economy, with the main byproduct being hydrochloric acid, which is neutralized by the base.

Byproduct Valorization: Investigating potential uses for the hydrochloride salt byproduct could add value and reduce waste.

Process Intensification: Using continuous flow reactors instead of batch processing can lead to better control over reaction parameters, higher yields, and reduced waste generation.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Comprehensive Structural Elucidation

Detailed, experimentally-derived data for METHYL 2-(2,6-DICHLOROBENZAMIDO)BENZOATE is not available in the reviewed scientific literature. The following subsections are therefore presented as a framework for the analysis that would be conducted should the compound be synthesized and characterized.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

To fully elucidate the complex structure of this compound, a suite of high-resolution NMR experiments would be required.

Multi-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY)

One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the number and types of protons and carbons. However, for unambiguous assignment, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks within the two aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or the more sensitive HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. This would be key in connecting the methyl ester group to its aromatic ring and, most importantly, confirming the connectivity across the amide bond between the two substituted benzene (B151609) rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is vital for determining the three-dimensional conformation of the molecule, particularly the rotational orientation around the amide bond and the relative positions of the two aromatic rings.

Isotope-Enriched Materials for Advanced Assignments

While standard NMR is powerful, the synthesis of the compound using ¹³C or ¹⁵N enriched precursors would significantly enhance spectral sensitivity and enable more advanced experiments. Isotope labeling is a common strategy in biomolecular NMR and can be applied to smaller organic molecules to resolve complex spectra and determine coupling constants that are otherwise difficult to measure.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) would be employed to study the compound in its solid, crystalline, or amorphous forms. This technique can provide information about the molecular packing in the crystal lattice and identify the presence of different polymorphs, which may exhibit distinct conformations.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, it verifies the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments would be used to induce fragmentation. Analyzing these fragmentation patterns helps to piece together the molecular structure. For benzanilides, characteristic fragmentation often involves cleavage at the amide bond. ajol.info

Infrared (IR) Spectroscopy for Functional Group Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The spectrum would be expected to show characteristic vibrational modes.

| Functional Group | Expected Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** |

| Amide N-H | Stretch | 3400-3200 |

| Aromatic C-H | Stretch | 3100-3000 |

| Methyl C-H | Stretch | ~2955 |

| Ester C=O | Stretch | 1730-1715 |

| Amide C=O (Amide I) | Stretch | 1680-1650 |

| Aromatic C=C | Stretch | 1600-1450 |

| Amide N-H Bend (Amide II) | Bend | 1550-1510 |

| Ester C-O | Stretch | 1300-1100 |

| C-Cl | Stretch | 800-600 |

This table represents generalized expected values. The precise wavenumbers for this compound would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org The absorption of this energy promotes electrons from a lower energy molecular orbital to a higher one, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

For an organic molecule like this compound, which contains aromatic rings, a carbonyl group (C=O), and heteroatoms with lone pairs of electrons (nitrogen and oxygen), the most relevant electronic transitions occur in the 200-400 nm range. libretexts.orgslideshare.net The expected transitions are:

π → π* Transitions: These occur in molecules with multiple bonds, such as the benzene rings and the carbonyl group in the subject compound. uomustansiriyah.edu.iq The conjugated π systems in the molecule mean the energy gap for these transitions is relatively small, leading to absorption at longer wavelengths. libretexts.org These transitions are typically of high intensity. uomustansiriyah.edu.iq

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen and nitrogen atoms, to an antibonding π* orbital of the carbonyl group or aromatic rings. slideshare.netuomustansiriyah.edu.iq These transitions require less energy than π → π* transitions and are characterized by low intensity. uomustansiriyah.edu.iq

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

For example, the crystallographic study of a related compound, ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl) amino) benzoate (B1203000), provided valuable insights into its spatial arrangement and intermolecular interactions within the crystal lattice. researchgate.net

The growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. A common and effective method for obtaining single crystals of benzamide (B126) derivatives is slow evaporation from a suitable solvent at room temperature. nih.gov For instance, suitable single crystals of Methyl 2,5-dichlorobenzoate (B1240473) were successfully grown from an ethanol (B145695) solution. nih.gov Similarly, colorless block-like crystals of Methyl 2-(4-chlorobenzamido)benzoate were obtained by crystallization from methanol (B129727). nih.govresearchgate.net These methods involve dissolving the synthesized compound in a minimal amount of an appropriate solvent and allowing the solvent to evaporate slowly over several days, leading to the formation of well-ordered crystals.

The crystal packing of benzamide derivatives is stabilized by a network of intermolecular and intramolecular interactions. In the structure of the related Methyl 2-(4-chlorobenzamido)benzoate, both intramolecular N—H⋯O and C—H⋯O hydrogen bonds are observed, which contribute to a near-planar conformation of the molecule by forming S(6) ring motifs. nih.gov Furthermore, intermolecular C—H⋯O hydrogen bonds link adjacent molecules into chains along a specific crystallographic direction. nih.govresearchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. A study on 2-((2,6-dichlorophenyl)amino)benzoic acid, an analogue of the title compound, revealed the existence of at least two polymorphs (Form I and Form II). rsc.org This polymorphism was attributed to the conformational flexibility of the molecule. rsc.org Given the structural similarity, it is highly probable that this compound also exhibits polymorphism. Different polymorphs can arise from crystallization in various solvents or through thermal treatments like melt crystallization. rsc.org Characterization techniques such as single-crystal and powder X-ray diffraction (PXRD), Differential Scanning Calorimetry (DSC), and FT-IR spectroscopy are essential for identifying and distinguishing between different polymorphic forms. rsc.org

Chiroptical Spectroscopy (if applicable to chiral forms)

This compound is an achiral molecule as it does not possess a stereogenic center and has a plane of symmetry. Therefore, it does not exhibit optical activity under normal conditions.

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. Since this compound is achiral, it does not have distinct enantiomeric forms. Consequently, it would not produce a CD signal, and this technique is not applicable for its analysis.

Conformational Analysis in Solution and Solid States

The conformation of this compound is primarily defined by the torsional angles around the amide bond (C(O)-N) and the bonds connecting the phenyl rings to the amide group. The interplay between steric repulsion from the ortho-chloro substituents and electronic effects, such as amide resonance, governs the molecule's conformational preferences in both solution and the solid state.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a key technique for quantifying the energy barriers to conformational changes, such as bond rotations, that occur on the NMR timescale. journalspub.info In this compound, the significant steric clash between the 2,6-dichloro-substituted ring and the benzoate moiety is expected to create a substantial barrier to rotation around the amide C-N bond and the N-aryl bond.

At room temperature, this rotation may be slow enough to result in distinct NMR signals for atoms in different conformational environments. As the temperature is increased, the rate of rotation increases, leading to broadening of these signals and their eventual coalescence into a single time-averaged signal. The temperature at which coalescence occurs (Tc) can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational process, providing a quantitative measure of the rotational barrier.

Table 2: Representative Rotational Energy Barriers for Related Amide Compounds (Note: These values are for illustrative purposes and are not specific to this compound)

| Compound Family | Rotational Barrier (ΔG‡) | Method |

| N-Benzhydrylformamides | 20–23 kcal/mol | DFT Calculation |

| γ-spiroiminolactones (Aryl-N bond) | ~44-45 kJ/mol (~10.5-10.8 kcal/mol) | Dynamic NMR |

| Substituted 4H-chromenes (Aryl-N bond) | ~54-57 kJ/mol (~12.9-13.6 kcal/mol) | Dynamic NMR & Ab Initio |

The conformational energy landscape of a molecule describes the relative energies of its different possible conformations. This landscape can be explored experimentally through X-ray crystallography for the solid state and computationally for both solid and solution phases.

Crystallographic Data: While a crystal structure for this compound is not publicly documented, the structure of the closely related compound, METHYL 2-(4-CHLOROBENZAMIDO)BENZOATE, provides valuable insights into the likely solid-state conformation. In this analogue, the amide unit is essentially planar, and there is a significant twist between the two aromatic rings. This twisting minimizes steric hindrance while maintaining some degree of conjugation. It is highly probable that the 2,6-dichloro substitution in the target molecule would enforce an even more pronounced twist between the phenyl rings in the solid state.

Computational Models: Density Functional Theory (DFT) is a powerful computational method for mapping the potential energy surface of a molecule and identifying its stable conformers and the transition states that connect them. For this compound, DFT calculations would likely reveal a complex energy landscape with multiple local minima corresponding to different rotational isomers (rotamers).

The primary rotational barriers to consider are around the C(O)-N amide bond and the N-C(aryl) bond. The barrier to rotation around the amide bond is typically high due to its partial double bond character. The barrier around the N-C(aryl) bond is significantly influenced by the ortho substituents. Computational studies on similar di-ortho-substituted systems have shown that the energy landscape is characterized by deep wells corresponding to stable, non-planar conformations and high-energy barriers separating them.

Table 3: Hypothetical Conformational Energy Profile for this compound (Note: This table is a hypothetical representation based on computational studies of analogous compounds)

| Conformer | Dihedral Angle (Caryl-N-C=O) | Relative Energy (kcal/mol) | Stability |

| Global Minimum | ~70-90° | 0 | Most Stable |

| Local Minimum | ~270-290° | 1-3 | Less Stable |

| Transition State | ~0° or ~180° | >15 | Unstable |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Specific DFT studies on the electronic structure and geometry optimization of METHYL 2-(2,6-DICHLOROBENZAMIDO)BENZOATE are not present in the searched scientific literature.

There are no available studies that report the calculation of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, or any frontier orbital analysis for this compound.

No theoretical predictions of spectroscopic parameters, such as NMR chemical shifts or vibrational frequencies, using DFT methods for this compound have been published.

No studies employing ab initio methods for high-accuracy energy and property predictions of this compound were found.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Molecular Dynamics (MD) Simulations

No published research detailing molecular dynamics simulations of this compound was discovered.

There is no information available regarding conformational sampling or trajectory analysis from molecular dynamics simulations for this compound.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of a molecule like this compound are significantly influenced by its surrounding solvent environment. Molecular dynamics (MD) simulations are a key tool for exploring these effects, providing a temporal view of molecular motion and conformational changes. nih.gov In MD simulations, the properties sampled can reveal how different solvents alter the molecule's behavior. nih.gov

While specific MD studies on this compound were not identified in the reviewed literature, studies on analogous structures, such as Methyl 2-(thiophene-2-carboxamido)benzoate, show that the molecular conformation is stabilized by intramolecular N—H⋯O hydrogen bonds, resulting in a nearly planar structure. nih.govresearchgate.net For this compound, the polarity and hydrogen-bonding capacity of the solvent would be expected to compete with these intramolecular forces, potentially leading to different dominant conformations. For example, solvation dynamics in a biological nanocavity, like that of bovine serum albumin (BSA), have been shown to be orders of magnitude slower than in neat solvents, indicating that confined water molecules significantly alter molecular behavior. mdpi.com

A hypothetical MD study on this compound would likely track the following parameters across different solvent environments to quantify these effects:

| Parameter | Description | Information Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule over time, relative to a reference structure. | Indicates the stability of the molecule's conformation in the solvent. High RMSD suggests significant conformational changes. |

| Radius of Gyration (RG) | Represents the root mean square distance of the molecule's atoms from their common center of mass. | Provides insight into the compactness of the molecule. A changing RG can indicate unfolding or folding events influenced by the solvent. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | Reveals how the solvent interacts with the molecular surface and which parts of the molecule are exposed or buried. |

| Radial Distribution Function (RDF) | Describes how the density of solvent molecules varies as a function of distance from a specific atom or group on the solute. | Characterizes the local solvation shell and specific solute-solvent interactions, such as hydrogen bonds. |

Molecular Modeling and Docking Studies

Molecular modeling and docking are pivotal in predicting how a ligand like this compound might interact with a biological target, typically a protein receptor. researchgate.net This approach is fundamental in structure-based drug design. nih.gov

Ligand-Receptor Interaction Prediction (Theoretical Binding Modes)

Molecular docking simulations place a ligand into the binding site of a receptor to predict its preferred orientation and interaction mode. nih.gov These studies are crucial for understanding the basis of molecular recognition. While no specific docking studies for this compound have been detailed in the literature, research on similar scaffolds provides insight into the types of interactions that could be anticipated. For instance, docking studies of various inhibitors with protein kinases or other receptors frequently identify key interactions. nih.govascentagepharma.com

A theoretical docking of this compound into a hypothetical receptor active site would likely involve the following interactions:

Hydrogen Bonds: The amide (N-H) and carbonyl (C=O) groups are prime candidates for forming hydrogen bonds with polar residues like serine, threonine, or the protein backbone.

Hydrophobic Interactions: The dichlorophenyl and benzoate (B1203000) rings would likely engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine.

Halogen Bonds: The chlorine atoms could form halogen bonds with electron-donating atoms like oxygen or nitrogen in the receptor's binding pocket.

| Interaction Type | Potential Functional Group on Ligand | Potential Interacting Residue on Receptor | Significance |

|---|---|---|---|

| Hydrogen Bond | Amide N-H, Carbonyl C=O, Ester O | Ser, Thr, Asn, Gln, His, Backbone N-H/C=O | Provides specificity and contributes significantly to binding affinity. |

| Hydrophobic (van der Waals) | Dichlorophenyl Ring, Benzoate Ring | Ala, Val, Leu, Ile, Phe, Trp, Pro | Crucial for burying nonpolar surfaces and a major driver of binding. |

| π-π Stacking | Aromatic Rings | Phe, Tyr, Trp, His | Stabilizes the complex when aromatic rings are oriented face-to-face or edge-to-face. |

| Halogen Bond | Chlorine atoms | Backbone Carbonyl Oxygen, Asp, Glu | A directional, non-covalent interaction that can enhance binding affinity and specificity. |

Binding Free Energy Calculations (e.g., MM/GBSA, Alchemical Free Energy Methods)

Following molecular docking, calculating the binding free energy provides a more quantitative estimate of a ligand's affinity for its target. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and MM/Poisson-Boltzmann Surface Area (MM/PBSA) are popular for this purpose. nih.gov They are more accurate than docking scores but less computationally intensive than highly rigorous alchemical free energy methods. nih.govnih.gov These end-point methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models. nih.govrsc.org

The binding free energy (ΔG_bind) is typically decomposed into several components: ΔG_bind = ΔE_gas + ΔG_solv - TΔS

Where:

ΔE_gas: Gas-phase energy including van der Waals and electrostatic interactions.

ΔG_solv: Solvation free energy, split into polar and non-polar contributions.

TΔS: Conformational entropy change upon binding.

Studies have shown that MM/GBSA can successfully rank compounds, although the absolute predicted energies may differ from experimental values. chemrxiv.orgfrontiersin.org Alchemical free energy methods are more accurate but demand significantly more computational resources. nih.gov No binding free energy calculations have been published for this compound.

| Method | Accuracy | Computational Cost | Typical Application |

|---|---|---|---|

| Docking Score | Low (Qualitative) | Very Low | High-throughput virtual screening of large compound libraries. |

| MM/GBSA or MM/PBSA | Medium (Semi-quantitative) | Medium | Rescoring and ranking of top hits from virtual screening. frontiersin.org |

| Alchemical Free Energy (FEP, TI) | High (Quantitative) | Very High | Accurate binding affinity prediction for lead optimization. mdpi.com |

Allosteric Modulation Investigations (if relevant to a theoretical target)

Allosteric modulation occurs when a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, thereby modifying the receptor's response to its endogenous ligand. nih.gov These modulators can be positive (PAMs), negative (NAMs), or silent (SAMs). nih.gov Computationally, potential allosteric sites can be identified on a protein's surface, and docking studies can predict if a compound like this compound could bind to such a site. bris.ac.uk

There is no literature suggesting that this compound has been investigated as an allosteric modulator. However, computational techniques could be applied to explore this possibility. If a theoretical target for this compound were identified, docking simulations against known or predicted allosteric pockets could reveal potential binding modes. Subsequent molecular dynamics simulations could then be used to investigate how the binding of the compound influences the conformational dynamics of the orthosteric site, providing a mechanistic hypothesis for allosteric modulation. bris.ac.uk

QSAR/SAR Modeling for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and guiding the design of more potent analogues. mdpi.com

Development of Quantitative Structure-Activity Relationship Models

A QSAR model is a mathematical equation that links molecular descriptors (numerical representations of a molecule's properties) to a specific activity, such as an IC50 value. nih.gov The development process involves:

Assembling a dataset of structurally related compounds with experimentally measured activities.

Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic). nih.gov

Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a model that best predicts activity based on a subset of these descriptors. nih.govnih.gov

Validating the model using internal and external test sets to ensure its predictive power. mdpi.com

No QSAR models have been developed specifically using this compound. To create such a model, one would need to synthesize and test a series of analogues, varying the substituents on the phenyl rings. A hypothetical QSAR equation might look like:

pIC50 = c0 + c1(LogP) + c2(HOMO Energy) + c3*(Dipole Moment) + ...

| Descriptor Class | Example Descriptor | Information Represented | Potential Impact on Activity |

|---|---|---|---|

| Hydrophobic | LogP (Octanol-water partition coefficient) | A molecule's lipophilicity. | Influences membrane permeability and binding to hydrophobic pockets. |

| Electronic | HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov |

| Electronic | Atomic Partial Charges | Distribution of charge across the molecule. | Governs electrostatic interactions like hydrogen bonds and salt bridges. nih.gov |

| Steric/Topological | Molecular Weight (MW) | Size of the molecule. | Affects how well the molecule fits into a binding site. |

| Steric/Topological | Molecular Surface Area | The size and shape of the molecule's surface. | Correlates with the potential for intermolecular interactions. |

By establishing a statistically robust QSAR model, researchers could rationally design new derivatives of this compound with potentially improved biological activity. mdpi.comnih.gov

Identification of Key Pharmacophoric Features through Computational Analysis

Pharmacophore modeling is a fundamental computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a molecule like This compound , a hypothetical pharmacophore model would likely be constructed based on its structural characteristics and potential interactions with a target receptor.

Generally, the development of a pharmacophore model involves the following steps:

Conformational Analysis: Generating a set of low-energy conformations of the molecule to understand its spatial arrangement.

Feature Identification: Identifying key chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

Model Generation: Aligning a set of active molecules and abstracting the common features to create a 3D pharmacophore model.

For This compound , the key pharmacophoric features would likely include:

Hydrogen Bond Acceptors: The carbonyl oxygen atoms of the ester and amide groups.

Hydrogen Bond Donor: The amide nitrogen atom.

Aromatic Rings: The two phenyl rings, which can participate in π-π stacking interactions.

Hydrophobic/Halogen Features: The two chlorine atoms on the benzamido ring, which contribute to the molecule's lipophilicity and can form halogen bonds.

These features are crucial for the molecule's interaction with a biological target. For instance, in studies of related benzoxazole (B165842) derivatives as potential VEGFR-2 inhibitors, the specific arrangement of hydrogen bond donors, acceptors, and aromatic rings was found to be critical for their inhibitory activity nih.gov. Similarly, for other benzamide-containing compounds, the spatial relationship between these features dictates their binding affinity and selectivity.

A hypothetical pharmacophore model for This compound is presented in the table below, outlining the potential features and their roles.

| Pharmacophoric Feature | Location on the Molecule | Potential Interaction |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the ester group | Forms hydrogen bonds with receptor residues |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the amide group | Forms hydrogen bonds with receptor residues |

| Hydrogen Bond Donor (HBD) | Amide nitrogen | Donates a hydrogen bond to a receptor |

| Aromatic Ring (AR1) | Dichlorinated phenyl ring | Engages in π-π stacking or hydrophobic interactions |

| Aromatic Ring (AR2) | Phenyl ring of the benzoate moiety | Engages in π-π stacking or hydrophobic interactions |

| Halogen Bond Donor/Hydrophobic | Chlorine atoms | Can form halogen bonds or participate in hydrophobic interactions |

This table represents a generalized pharmacophore hypothesis. A more precise model would require experimental data on the biological activity of this compound and its analogues against a specific target.

Predictive Modeling for Virtual Compound Screening

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful tool for virtual screening of large compound libraries to identify potential drug candidates. A QSAR model establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a series of derivatives based on the This compound scaffold, a 3D-QSAR study could be performed. This would involve:

Data Set Preparation: A set of molecules with known biological activities would be required. This set would be divided into a training set to build the model and a test set to validate it.

Molecular Modeling and Alignment: 3D structures of all compounds would be generated and aligned based on a common substructure.

Descriptor Calculation: Various molecular descriptors (e.g., steric, electrostatic, hydrophobic) would be calculated for each molecule.

Model Building and Validation: Statistical methods like Partial Least Squares (PLS) would be used to create a correlation between the descriptors and the biological activity. The predictive power of the model would be assessed using the test set.

While a specific QSAR model for This compound is not available, studies on related structures highlight the types of descriptors that are often important. For example, a QSAR study on anthranilic acid sulfonamides as inhibitors of methionine aminopeptidase-2 revealed that topological, constitutional, and geometrical parameters were significant for their inhibitory activity sums.ac.ir. Another study on 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives showed that electronic properties like the natural charge on specific atoms and the energy of the highest occupied molecular orbital (HOMO) were crucial for their cytotoxic activity mdpi.com.

A hypothetical QSAR model for derivatives of This compound might include the descriptors summarized in the table below.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | HOMO/LUMO energy, Atomic charges | Governs the ability to participate in charge-transfer interactions. |

| Steric | Molecular volume, Surface area | Influences the fit of the molecule into the binding pocket. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecule. |

The development of a robust and predictive QSAR model would enable the virtual screening of a vast chemical space of related compounds. This process would involve using the model to predict the biological activity of unsynthesized molecules, thereby prioritizing the synthesis and experimental testing of the most promising candidates. This approach significantly accelerates the drug discovery process and reduces costs.

Chemical Reactivity and Derivatization Studies

Investigation of Functional Group Transformations

The reactivity of METHYL 2-(2,6-DICHLOROBENZAMIDO)BENZOATE is characterized by the interplay of its constituent functional groups. Studies have focused on the selective transformation of the ester and amide moieties, as well as the potential for substitution on the aromatic rings.

The ester group in this compound is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(2,6-dichlorobenzamido)benzoic acid. The rate and feasibility of this reaction are influenced by steric hindrance around the ester functionality.

Studies on sterically hindered methyl benzoates have demonstrated that hydrolysis can be challenging under standard conditions. However, the use of high-temperature water has been shown to be an effective method for achieving this transformation. For instance, research on the hydrolysis and saponification of various methyl benzoates in high-temperature water (200–300 °C) has shown that even sterically hindered esters can be quantitatively hydrolyzed. rsc.orgpsu.edu In slightly alkaline solutions (e.g., 2% KOH) at these temperatures, saponification proceeds readily, often within 30 minutes. rsc.orgpsu.edu These findings suggest that the hydrolysis of this compound to its corresponding carboxylic acid is a feasible transformation, particularly under elevated temperatures. The steric hindrance provided by the ortho-substituent on the benzoate (B1203000) ring is a critical factor in its stability towards esterases, as demonstrated in comparative studies of methyl benzoate and methyl 2,6-dimethylbenzoate. researchgate.net

A general procedure for the hydrolysis of a related methyl ester, methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate, involves heating under reflux with sodium hydroxide (B78521) in a mixture of water and methanol (B129727). chemspider.com This method, followed by acidification, yields the corresponding carboxylic acid in high yield. chemspider.com A similar approach could likely be applied to this compound.

Table 1: Conditions for the Hydrolysis of Sterically Hindered Methyl Benzoates

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| Sterically Hindered Methyl Benzoates | H₂O, 250-300 °C | Corresponding Carboxylic Acid | Partial to Quantitative | rsc.orgpsu.edu |

| Sterically Hindered Methyl Benzoates | 2% KOH, H₂O, 200-300 °C, 30 min | Corresponding Carboxylate Salt | Quantitative | rsc.orgpsu.edu |

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, H₂O, Methanol, reflux 4h | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | 95% | chemspider.com |

The amide bond in this compound is generally stable, but can be cleaved under specific conditions. Intramolecular catalysis, where a neighboring functional group assists in the cleavage, has been a subject of study. For instance, the presence of a nearby carboxyl group can significantly accelerate amide bond hydrolysis. nih.gov This suggests that the hydrolysis product of the ester moiety, 2-(2,6-dichlorobenzamido)benzoic acid, might undergo further intramolecularly catalyzed amide cleavage under certain conditions.

Furthermore, the amide nitrogen presents a site for further functionalization, such as N-alkylation. General methods for the N-alkylation of amides with alcohols have been developed using cobalt-nanoparticle catalysts. nih.gov This process typically involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent reduction. nih.gov Another approach for N-alkylation involves the use of dialkyl carbonates, such as dimethyl carbonate (DMC), which is considered an environmentally benign alkylating agent. nih.gov

Cleavage of the amide C-N bond is another potential transformation. While challenging, methods for the cleavage of amide bonds in tertiary amides have been developed using a copper(II) bromide/Selectfluor system. researchgate.net Additionally, zinc-catalyzed transamidation and esterification of N-benzoyl cytosine via C–N bond cleavage have been reported, demonstrating the feasibility of activating the amide bond for further reactions. rsc.org

The dichlorobenzene ring, on the other hand, is substituted with two deactivating chloro atoms and the electron-withdrawing amide carbonyl group. This ring is therefore significantly deactivated towards electrophilic attack. Any substitution on this ring would be expected to be slow and require harsh reaction conditions.

Synthesis of Analogs and Derivatives

The synthesis of analogs and derivatives of this compound has been pursued to explore structure-activity relationships for various applications. These synthetic efforts have focused on modifying both the dichlorobenzene and the benzoate ester portions of the molecule.

The synthesis of a series of dichlorobenzamide derivatives has been accomplished through the reaction of 3,5-dichlorobenzoyl chloride with various arylamines. researchgate.net This methodology allows for the systematic variation of the substituents on the aniline-derived portion of the molecule, while keeping the dichlorobenzoyl moiety constant. Although this study focuses on 3,5-dichlorobenzamide (B1294675) derivatives, the synthetic principle is directly applicable to the generation of analogs of this compound with different substitution patterns on the dichlorobenzene ring. By starting with differently substituted dichlorobenzoyl chlorides (e.g., 2,4-dichloro, 2,5-dichloro, etc.) and reacting them with methyl anthranilate, a library of analogs can be generated.

For example, the synthesis of novel 5,6-dichlorobenzimidazole derivatives involved the initial formation of an amide bond, which was subsequently modified. nih.gov This highlights the synthetic utility of the amide linkage in building more complex heterocyclic systems.

Table 2: Examples of Synthesized Dichlorobenzamide Derivatives

| Dichlorobenzoyl Chloride | Arylamine | Product | Reference |

| 3,5-Dichlorobenzoyl chloride | 2-Chloroaniline | 3,5-Dichloro-N-(2-chlorophenyl)benzamide | researchgate.net |

| 3,5-Dichlorobenzoyl chloride | 4-Chloroaniline | 3,5-Dichloro-N-(4-chlorophenyl)benzamide | researchgate.net |

The methyl ester of this compound can be modified through transesterification or by hydrolysis followed by re-esterification with a different alcohol. A patented process describes the partial hydrolysis of a related diester, dimethyl 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, followed by reaction of the resulting carboxylic acid with N-(2-hydroxyethyl)-N-benzyl-methylamine to form a new ester. google.com This two-step sequence of hydrolysis and subsequent esterification is a common and effective strategy for modifying the ester group.

The synthesis of a C-1 methoxycarbonyl derivative of narciclasine (B1677919) also involved the formation of a methyl ester on a complex molecular scaffold, demonstrating the versatility of esterification reactions in organic synthesis. nih.gov The synthesis of a series of methyl benzoates using a Zr/Ti solid acid catalyst for the direct condensation of benzoic acids and methanol also provides a modern and efficient method for creating various benzoate esters. mdpi.com

Photochemical and Thermal Reactivity Investigations

Detailed thermal decomposition profiles for this compound have not been specifically reported. General principles of thermal stability suggest that organic compounds will decompose at elevated temperatures, and the presence of functional groups can influence the decomposition pathway. For some organic polymers, thermal degradation can occur in multiple stages, with initial weight loss observed at temperatures exceeding 300°C. rsc.org The thermal degradation of pharmaceutical compounds can be studied under various conditions to determine kinetic and thermodynamic parameters, which provide insights into their stability. mdpi.com In the absence of specific data for this compound, it is difficult to predict its precise thermal decomposition profile. However, it is reasonable to assume that at sufficiently high temperatures, cleavage of the amide and ester bonds, as well as reactions involving the chlorinated aromatic rings, would occur. Studies on the thermal degradation of flavor compounds have shown that aromatic structures can lead to the formation of smaller aromatic molecules like benzene (B151609) and benzoic acid at high temperatures. nih.gov

Coordination Chemistry with Metal Centers (if applicable)

While there are no specific studies detailing the coordination chemistry of this compound with metal centers, the structural motifs within the molecule suggest a potential for ligand behavior, particularly following hydrolysis.

The parent amine of the benzoate portion of the molecule is anthranilic acid. Anthranilic acid and its derivatives are known to coordinate with a variety of metal ions. nih.govresearchgate.net The coordination typically involves the carboxylate group and the amino group, forming chelate rings with the metal center. nih.gov Hydrolysis of the ester and amide bonds in this compound would yield 2,6-dichlorobenzoic acid and anthranilic acid, both of which are potential ligands for metal ions.

Furthermore, benzamide (B126) derivatives themselves can act as ligands, with coordination possible through the amide oxygen or nitrogen. researchgate.net The specific mode of coordination would depend on the metal ion, the solvent system, and the steric and electronic properties of the ligand.

Given the coordinating ability of related compounds, it is plausible that this compound or its hydrolysis products could be used to synthesize metal complexes. For instance, numerous metal complexes of benzoate derivatives have been synthesized and characterized, exhibiting a wide range of coordination modes and structures. nih.govmdpi.com Similarly, metal complexes of metronidazole (B1676534) benzoate have been prepared and shown to possess octahedral geometries. chemmethod.comchemmethod.com The synthesis of metal complexes with anthranilic acid has also been reported, yielding compounds with interesting catalytic and biological properties. researchgate.net

Should this compound or its derivatives be used as ligands, the resulting metal complexes would be characterized by techniques such as FT-IR and UV-Vis spectroscopy, single-crystal X-ray diffraction, and thermal analysis to determine their structure and properties.

The following table outlines the potential coordination sites of this compound and its potential hydrolysis products.

| Potential Ligand | Potential Coordination Sites | Possible Coordination Modes |

| This compound | Amide oxygen, ester oxygen | Monodentate |

| 2-(2,6-dichlorobenzamido)benzoic acid (after ester hydrolysis) | Carboxylate oxygen, amide oxygen | Bidentate (chelation) |

| Anthranilic acid (after amide and ester hydrolysis) | Carboxylate oxygen, amino nitrogen | Bidentate (chelation) |

| 2,6-dichlorobenzoic acid (after amide hydrolysis) | Carboxylate oxygen | Monodentate or bidentate (bridging or chelation) |

Mechanistic Insights into the Biological Interactions of this compound: A Review of Non-Clinical Studies

Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of available research on the specific chemical compound this compound. Therefore, it is not possible to provide a detailed article on its mechanistic studies of biological interactions as requested.

The provided outline requires in-depth, non-clinical data focusing on theoretical models of molecular recognition and biophysical characterization of molecular interactions. This includes highly specific information such as:

Enzyme-Ligand Interactions: Theoretical models of how the compound might bind to the active site of enzymes.

Receptor-Ligand Binding Kinetics: Theoretical aspects of how the compound interacts with biological receptors.

Nucleic Acid Binding: Computational or biophysical data on the compound's interaction with DNA or RNA.

Spectroscopic Probes for Binding Events: The use of techniques like fluorescence quenching or MicroScale Thermophoresis (MST) to study binding.

Isothermal Titration Calorimetry (ITC): Thermodynamic parameters of binding events.

Despite extensive searches for the compound by its chemical name and related identifiers, no published studies, datasets, or theoretical models corresponding to these specific areas of investigation could be located. The available scientific literature focuses on related but structurally distinct molecules, such as isomers or derivatives of dichlorobenzoic acid and methyl benzoate. However, the biological and mechanistic data for these related compounds cannot be extrapolated to this compound due to the precise and sensitive nature of molecular interactions.

Without any primary or secondary research sources detailing the biological activity and molecular interactions of this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Further research and primary investigation into this specific compound would be necessary to generate the detailed mechanistic and biophysical data required to fulfill the requested article outline.

Mechanistic Studies of Biological Interactions Non Clinical Focus

Mechanism of Action Elucidation at the Molecular Level (Theoretical or In Vitro Cellular Mechanistic Studies)

Target Identification and Validation via Molecular Approaches

Research into compounds structurally similar to METHYL 2-(2,6-DICHLOROBENZAMIDO)BENZOATE suggests that the 2,6-disubstituted benzamide (B126) scaffold can interact with specific biological targets. A notable example is found in the study of 2,6-difluorobenzamide (B103285) derivatives, which have been identified as inhibitors of the bacterial protein FtsZ. nih.gov FtsZ is a crucial protein in bacterial cell division, forming a ring structure (Z-ring) at the division site. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death. Although these studies were conducted on fluorinated analogues, the 2,6-disubstituted benzamide core structure was central to the observed activity, suggesting a potential area of investigation for the dichlorinated compound.

Another related compound, 2-(2-Chlorobenzamido)benzoic acid, which features a single chlorine atom on the benzoyl group, has been identified as an inhibitor of mitogen-activated extracellular kinases (MEK1 and MEK2). researchgate.net These kinases are key components of the RAS/MAPK signaling pathway, which is often dysregulated in cancer. Inhibition of MEK1 and MEK2 can block downstream signaling and inhibit tumor growth. researchgate.net This finding points to the possibility that benzamide derivatives can target critical enzymes in cellular signaling pathways.

The parent compound, 2,6-dichlorobenzamide (B151250) (BAM), is a known degradation product of the herbicide dichlobenil. nih.govmst.dk Toxicological assessments of BAM suggest that the liver is a primary target organ. mst.dk While the precise molecular target within the liver has not been fully elucidated, this indicates a potential for interaction with hepatic enzymes or receptors. mst.dk

Pathway Analysis in Cellular Systems (e.g., Gene Expression, Protein Regulation)

Pathway analysis for this compound itself is not documented. However, studies on related benzamides provide clues to potential cellular effects. The inhibition of the FtsZ protein by 2,6-difluorobenzamide derivatives directly impacts the bacterial cell division pathway. nih.gov This inhibition leads to filamentation of the bacteria as they are unable to divide, a hallmark of interference with this pathway. nih.gov

In the context of eukaryotic cells, the inhibition of MEK1 and MEK2 by the related 2-(2-chlorobenzamido)benzoic acid would affect the entire MAPK/ERK signaling cascade. researchgate.net This pathway regulates a multitude of cellular processes including proliferation, differentiation, and apoptosis. Downstream effects of inhibiting this pathway would include altered gene expression of cell cycle regulators and survival proteins.